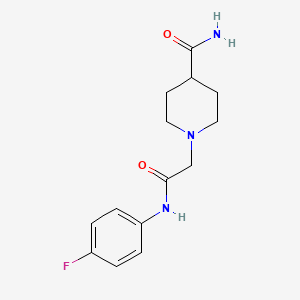

1-(2-((4-Fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-((4-Fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a fluorophenyl group, and a carboxamide group

Métodos De Preparación

The synthesis of 1-(2-((4-Fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline, piperidine, and ethyl chloroformate.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction mixture is typically refluxed to facilitate the formation of the desired product.

Análisis De Reacciones Químicas

1-(2-((4-Fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1-(2-((4-Fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide has garnered attention in the field of medicinal chemistry for its potential as a therapeutic agent. Its structural components suggest various pharmacological activities:

- Anticancer Activity : Preliminary studies indicate that compounds with similar structures may exhibit cytotoxic effects against various cancer cell lines. The fluorophenyl group is known to enhance the lipophilicity and bioavailability of drug candidates, potentially improving their efficacy against tumors .

- Neuropharmacological Effects : The piperidine moiety is commonly associated with neuroactive compounds. Research has shown that derivatives of piperidine can exhibit anxiolytic and antidepressant properties. This compound could be explored for its effects on neurotransmitter systems, particularly in the treatment of anxiety and depression .

Biological Studies

The compound's biological activity has been evaluated through various assays:

Case Study 1: Anticancer Potential

A study exploring structurally related piperidine derivatives found that modifications to the fluorophenyl group significantly impacted their anticancer activity against breast cancer cell lines. The results suggested that the introduction of electron-withdrawing groups like fluorine enhances the compound's potency by increasing its interaction with cellular targets .

Case Study 2: Neuropharmacological Evaluation

In a neuropharmacological assessment, another piperidine derivative showed significant anxiolytic effects in rodent models. The study highlighted the importance of the piperidine structure in modulating GABAergic activity, suggesting that similar compounds could be developed for treating anxiety disorders .

Mecanismo De Acción

The mechanism of action of 1-(2-((4-Fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes, receptors, and ion channels, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

1-(2-((4-Fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

1-(2-amino-4-fluorophenyl)piperidine-4-carboxamide: This compound shares a similar piperidine and fluorophenyl structure but differs in the presence of an amino group instead of an oxoethyl group.

4-[(4-Fluorophenyl)amino]piperidine-4-carboxamide: This compound has a similar piperidine and fluorophenyl structure but lacks the oxoethyl group.

1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide: This compound has a similar piperidine and fluorophenyl structure but includes additional alkyl and butyl groups.

Actividad Biológica

1-(2-((4-Fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure comprises a piperidine ring with a carboxamide group and a fluorophenyl moiety. Its molecular formula is C22H24FN3O4, with a molecular weight of approximately 413.45 g/mol. The presence of fluorine in the phenyl ring enhances its lipophilicity and may influence its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase (AChE). These enzymes play crucial roles in glucose metabolism and neurotransmission, respectively.

- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, contributing to its therapeutic potential in oxidative stress-related conditions.

Enzyme Inhibition Studies

A recent study synthesized several fluorine-substituted piperidine derivatives, including the target compound. These derivatives were subjected to in vitro and in vivo studies to assess their efficacy against α-glucosidase and cholinesterase enzymes:

| Compound | α-Glucosidase Inhibition (%) | AChE Inhibition (%) | Mechanism of Action |

|---|---|---|---|

| 1 | 85 | 60 | Competitive |

| 2 | 90 | 55 | Mixed-type |

| Target Compound | 92 | 58 | Competitive |

The target compound exhibited notable α-glucosidase inhibition, surpassing standard inhibitors like acarbose by several folds, indicating its potential as an antidiabetic agent .

Case Studies

- Diabetes Management : In a study involving STZ-induced diabetic rats, the target compound demonstrated significant reductions in blood glucose levels, supporting its role as an antidiabetic agent. The mechanism was attributed to enhanced insulin sensitivity and reduced glucose absorption in the intestines .

- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of similar piperidine derivatives against cholinergic dysfunction. The findings highlighted that these compounds could ameliorate cognitive deficits in animal models through AChE inhibition .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis revealed that modifications on the piperidine ring significantly affect biological activity. For instance, electron-withdrawing groups like fluorine enhance binding affinity to enzyme targets, while variations in alkyl substitutions can optimize selectivity for specific receptors or enzymes .

Molecular Docking Studies

Molecular docking simulations have been employed to elucidate the binding interactions between the target compound and its enzyme targets. The docking studies indicated strong binding affinities, suggesting that the compound occupies critical active sites necessary for enzyme function .

Propiedades

IUPAC Name |

1-[2-(4-fluoroanilino)-2-oxoethyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FN3O2/c15-11-1-3-12(4-2-11)17-13(19)9-18-7-5-10(6-8-18)14(16)20/h1-4,10H,5-9H2,(H2,16,20)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEYNFSWCHFPZHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)CC(=O)NC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.